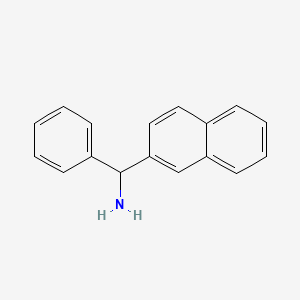
Naphthalen-2-yl(phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-2-yl(phenyl)methanamine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring and a phenyl ring connected through a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: Naphthalen-2-yl(phenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst .
Major Products:
Oxidation: Formation of naphthalen-2-yl(phenyl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound .
科学研究应用
Naphthalen-2-yl(phenyl)methanamine has diverse applications in scientific research:
作用机制
The mechanism of action of Naphthalen-2-yl(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of an amine.
Naphthalen-2-yl(phenyl)methanol: Contains a hydroxyl group instead of an amine.
Phenyl-2-naphthylamine: Similar structure but with the amine group attached to the phenyl ring.
Uniqueness: Naphthalen-2-yl(phenyl)methanamine is unique due to its specific combination of a naphthalene ring and a phenyl ring connected through a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
生物活性
Naphthalen-2-yl(phenyl)methanamine, a compound featuring a naphthalene moiety, has garnered attention in recent years for its diverse biological activities. This article provides an in-depth examination of its biological activity, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This structure allows it to interact with various biological targets, leading to its potential therapeutic applications.
Anticancer Activity
Mechanism of Action : The anticancer properties of this compound have been attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that compounds with similar structures can arrest the cell cycle and trigger apoptotic pathways in cancer cells. For instance, derivatives of naphthalene have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HCT116 cells .
Case Studies :
- A study on naphthalene-substituted triazole derivatives demonstrated that one such compound (designated as 6a ) exhibited remarkable in vitro cytotoxicity by inducing apoptosis in breast cancer cells. It was shown to suppress tumor growth in vivo without significant toxicity at certain dosages .
- Another investigation revealed that naphthalen-4-yl(phenyl)methanones were potent inducers of apoptosis, with an EC50 value of 37 nM against T47D cells, indicating strong potential as anticancer agents .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Studies have indicated that compounds containing the naphthalene moiety exhibit antibacterial and antifungal activities. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of naphthalenes is crucial for optimizing their biological activities. Modifications to the naphthalene ring or the amine group can significantly influence the compound's potency and selectivity against various biological targets. For instance, variations in substituents on the phenyl ring can enhance cytotoxicity or alter pharmacokinetic properties .
Toxicity and Safety Profile
While many studies highlight the promising biological activities of this compound, it is essential to consider its safety profile. Acute toxicity studies have shown that certain derivatives exhibit minimal toxicity at therapeutic doses, which is a critical factor for their development as potential drugs . However, further investigations are required to fully understand the long-term effects and safety of these compounds.
Summary of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis and inhibits cell proliferation | Significant cytotoxicity observed in breast cancer cells (MDA-MB-231) |
| Antimicrobial | Exhibits antibacterial and antifungal properties | Potential lead for new antimicrobial agents |
| Toxicity | Minimal toxicity observed at therapeutic doses | Safety profile supports further development |
属性
IUPAC Name |
naphthalen-2-yl(phenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHJIGKVBQYMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














